molecular formula C12H16N2O4 B7840280 (2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate

(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B7840280
M. Wt: 252.27 g/mol
InChI Key: KXMSCBRTBLPGIN-SNVBAGLBSA-N
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Description

Compound “(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” involves specific reaction conditions and reagents. The detailed synthetic route includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenated hydrocarbons and other electrophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(2R)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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